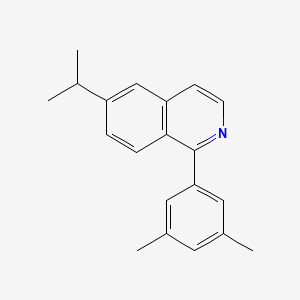
1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline” is a complex organic compound. Based on its name, it likely contains an isoquinoline backbone with a 3,5-dimethylphenyl group attached at the 1-position and an isopropyl group at the 6-position .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 3,5-dimethylphenyl isocyanate have been used in the synthesis of chiral stationary phases for chromatography .
Scientific Research Applications
Photophysical Properties
- Luminescent Zinc Complexes : The study by Ghedini et al. (2002) explored luminescent zinc complexes involving substituted 8-hydroxyquinoline ligands, similar in structure to 1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline. The research focused on the photophysical properties of these compounds, contributing to the understanding of how metal and bridge modifications affect luminescence (Ghedini et al., 2002).
Cytotoxic Evaluation
- Pyrazino[1,2-b]-isoquinoline Synthesis and Cytotoxicity : Hernández-Vázquez and Miranda (2016) reported on the synthesis of pyrazino[1,2-b]isoquinolines, which have structural similarities to this compound. They evaluated the cytotoxic activity of these compounds, highlighting their potential in medicinal chemistry (Hernández-Vázquez & Miranda, 2016).
Luminescence in Cyclometalated Platinum Complexes
- Luminescence in Mixed Chloro-Isocyanide Cyclometalated Platinum Complexes : Díez et al. (2010) conducted structural and luminescence studies on platinum complexes with isocyanide ligands, relevant to the understanding of compounds like this compound. The research provided insights into the intermolecular interactions and luminescence behaviors of such complexes (Díez et al., 2010).
Photophysical Properties of Amino Derivatives
- Photophysics of 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline : Uchacz et al. (2016) examined the photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, which are structurally related to this compound. They explored solvatochromism, acidochromism, and fluorescence, contributing to the understanding of the electronic and optical properties of such compounds (Uchacz et al., 2016).
Structural Aspects and Fluorescence
- Salt and Inclusion Compounds of 8-Hydroxyquinoline Based Amides : Karmakar et al. (2007) investigated the structural aspects and properties of salt and inclusion compounds of amides containing isoquinoline derivatives. This study contributes to the understanding of the potential structural modifications and fluorescence properties of compounds like this compound (Karmakar et al., 2007).
Future Directions
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-6-propan-2-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-13(2)16-5-6-19-17(12-16)7-8-21-20(19)18-10-14(3)9-15(4)11-18/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUORYRNDCCNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

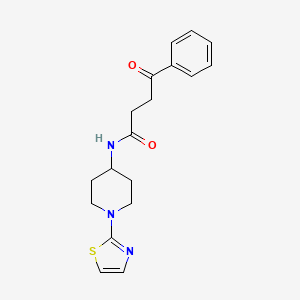




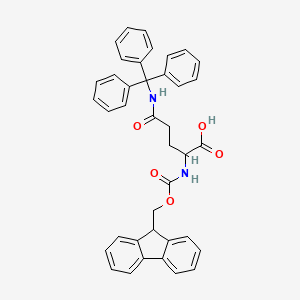

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)

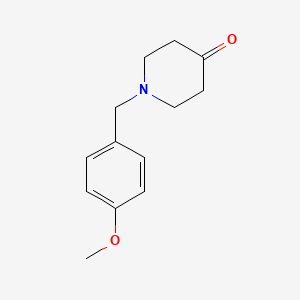
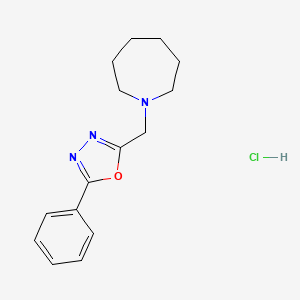
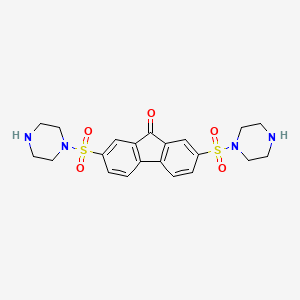
![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)